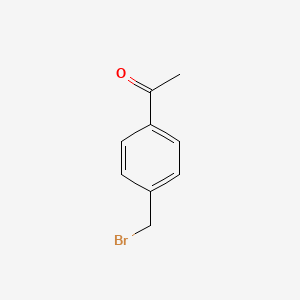

1-(4-(Bromomethyl)phenyl)ethanone

Overview

Description

1-(4-(Bromomethyl)phenyl)ethanone is an organic compound with the molecular formula C9H9BrO. It is also known by other names such as 4’-Bromomethylacetophenone and p-(Bromomethyl)acetophenone. This compound appears as a colorless to off-white solid and is used as an intermediate in various organic synthesis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-(Bromomethyl)phenyl)ethanone can be synthesized through the bromination of 4’-methylacetophenone. One common method involves the use of N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in acetonitrile under an inert atmosphere. The reaction is carried out at 95°C for 8 hours, followed by purification steps involving washing with hydrochloric acid, sodium bicarbonate, and brine, and drying over anhydrous sodium sulfate .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)phenyl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

Substitution: Products include azides, nitriles, and thioethers.

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include alcohols.

Scientific Research Applications

Organic Synthesis Intermediate

One of the primary applications of 1-(4-(Bromomethyl)phenyl)ethanone is as an intermediate in organic synthesis. Its bromomethyl group allows for various substitution reactions, making it a versatile building block for synthesizing more complex molecules. The compound can undergo:

- Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.

- Oxidation and Reduction Reactions: It can be oxidized to yield carboxylic acids or reduced to form alcohols, expanding its utility in synthetic chemistry.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Substitution | Sodium azide, potassium cyanide | Azides, nitriles, thioethers |

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Sodium borohydride | Alcohols |

Research indicates that this compound exhibits potential biological activities, particularly in the fields of oncology and virology.

Cytotoxicity Studies:

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, a study demonstrated that at certain concentrations, it significantly inhibited cell proliferation in human pancreatic cancer cells, suggesting its potential as a therapeutic agent in cancer treatment.

Antiviral Properties:

The compound has also been investigated for its antiviral properties. It serves as an intermediate in synthesizing derivatives aimed at combating viral infections. Some derivatives have shown significant antiviral activity against specific viral strains, indicating that modifications to the bromomethyl group could enhance efficacy .

Study 1: Antiviral Agent Development

A notable study published in 2008 synthesized several compounds based on this compound to evaluate their efficacy against viral infections. The findings indicated that specific derivatives exhibited promising antiviral activity, highlighting the compound's potential in developing new antiviral agents.

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human pancreatic cancer cells. Results indicated that higher concentrations led to significant reductions in cell viability, prompting further exploration into its mechanism of action and therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)phenyl)ethanone involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The carbonyl group also plays a role in its reactivity, enabling oxidation and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

4’-Methylacetophenone: Lacks the bromomethyl group, making it less reactive in substitution reactions.

4’-Bromoacetophenone: Contains a bromine atom directly attached to the aromatic ring, differing in reactivity and applications.

4’-Chloromethylacetophenone: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and use in synthesis.

Uniqueness

1-(4-(Bromomethyl)phenyl)ethanone is unique due to its combination of a bromomethyl group and a carbonyl group, providing a versatile intermediate for various chemical transformations. Its reactivity and ability to undergo multiple types of reactions make it valuable in organic synthesis .

Biological Activity

1-(4-(Bromomethyl)phenyl)ethanone, also known by its CAS number 51229-51-7, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula: C₉H₉BrO

- Molecular Weight: 213.07 g/mol

- Boiling Point: Not available

- Purity: Typically around 97% .

The synthesis of this compound often involves the bromomethylation of phenylacetone derivatives. While specific mechanisms of action in biological systems are not well-documented, the compound's structure suggests potential interactions with biological targets due to the presence of the bromomethyl group, which can participate in nucleophilic substitution reactions .

Antiviral Properties

Research has indicated that this compound may exhibit antiviral properties. In a study focusing on the synthesis of various derivatives for antiviral applications, this compound was utilized as an intermediate in the synthesis of more complex antiviral agents. The results demonstrated that derivatives synthesized from this compound showed varying degrees of antiviral activity against specific viral strains .

Cytotoxicity and Cell Proliferation

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. These studies typically employ assays such as MTT or XTT to evaluate cell viability post-treatment. Preliminary data suggest that certain concentrations can inhibit cell proliferation, indicating potential as a therapeutic agent in cancer treatment .

Study 1: Antiviral Agent Development

In a notable study published in 2008, researchers synthesized several compounds based on this compound to evaluate their efficacy against viral infections. The study found that some derivatives exhibited significant antiviral activity, suggesting that modifications to the bromomethyl group could enhance efficacy .

Study 2: Cytotoxicity Assessment

A separate investigation focused on the cytotoxic effects of this compound on human pancreatic cancer cells. The results indicated that at higher concentrations, this compound led to significant reductions in cell viability, prompting further exploration into its mechanism of action and potential applications in oncology .

Data Table: Summary of Biological Activities

Q & A

Q. Basic: What are the common synthetic routes for 1-(4-(Bromomethyl)phenyl)ethanone?

Answer:

The synthesis typically involves Friedel-Crafts acylation or bromination of pre-functionalized acetophenone derivatives :

- Method 1 : Friedel-Crafts acylation of toluene derivatives using acetyl chloride and AlCl₃, followed by bromination at the para-methyl position .

- Method 2 : Direct bromination of 4-methylacetophenone using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or light .

Key Considerations :

- Catalyst Efficiency : AlCl₃ is moisture-sensitive; reactions require anhydrous conditions .

- Selectivity : Radical bromination with NBS ensures regioselectivity at the benzylic position .

Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acylation | AcCl, AlCl₃, CH₂Cl₂, 0°C → RT | 65–75% | |

| Bromination | NBS, CCl₄, AIBN, reflux | 80–85% |

Q. Advanced: How can researchers resolve contradictions in NMR spectral data during synthesis?

Answer:

Discrepancies in NMR data (e.g., unexpected peaks or shifts) may arise from:

- Impurities : Byproducts from incomplete bromination or oxidation.

- Solvent Effects : CDCl₃ vs. DMSO-d₆ can alter chemical shifts .

- Dynamic Processes : Rotameric equilibria in the bromomethyl group may broaden signals.

Methodological Solutions :

Purification : Use column chromatography (silica gel, hexane/EtOAc) to isolate pure product .

Variable Temperature NMR : Assess temperature-dependent splitting to confirm rotameric effects.

Comparative Analysis : Cross-reference with published data for analogous compounds (e.g., 1-(4-Bromophenyl)ethanone δH 2.63 ppm for CH₃; ).

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm structure via benzylic CH₂Br (δH ~4.5 ppm; δC ~30 ppm) and acetyl CH₃ (δH ~2.6 ppm; δC ~200 ppm) .

- IR Spectroscopy : Detect C=O stretch (~1680–1720 cm⁻¹) and C-Br (~560–600 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ and isotopic pattern due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Optimization Tips :

- Catalyst Selection : Pd(OAc)₂ with ligand XPhos improves yields in sterically hindered systems .

- Solvent Effects : Use DMF or THF for polar intermediates; monitor reaction via TLC.

Q. Basic: What safety precautions are essential when handling this compound?

Answer:

- Hazards : Irritant (skin/eyes), moisture-sensitive (may release HBr) .

- Protective Measures :

- Use nitrile gloves, goggles, and fume hood.

- Store under inert atmosphere (Ar/N₂) to prevent decomposition .

- Spill Management : Neutralize with sodium bicarbonate; adsorb using vermiculite .

Q. Advanced: How can computational modeling aid in predicting the compound’s applications in drug design?

Answer:

- Docking Studies : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinity .

- QSAR Modeling : Correlate substituent effects (e.g., Br vs. Cl) with bioactivity .

- Thermodynamic Data : Use NIST-derived vapor pressure or solubility parameters to optimize formulation .

Case Study :

Derivatives of this compound show promise as kinase inhibitors, with IC₅₀ values <1 µM in preliminary assays .

Properties

IUPAC Name |

1-[4-(bromomethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARITLZHGNEHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342686 | |

| Record name | 1-(4-(BROMOMETHYL)PHENYL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51229-51-7 | |

| Record name | 1-(4-(BROMOMETHYL)PHENYL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(bromomethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.